![molecular formula C22H20Br2N2O4 B12898239 n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine CAS No. 918946-65-3](/img/structure/B12898239.png)
n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid is a complex organic compound with the molecular formula C22H20Br2N2O4 and a molecular weight of 536.21 g/mol . This compound is characterized by the presence of bromine atoms, a quinoline moiety, and an acetic acid group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to enhance reaction efficiency and product purity.
化学反应分析
Types of Reactions
2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dehalogenated compounds.
科学研究应用
2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The bromine atoms may enhance the compound’s reactivity and binding affinity to biological targets.
相似化合物的比较
Similar Compounds
- 2-(3,5-Dibromo-4-((4-methylquinolin-6-yl)oxy)benzamido)acetic acid
- 2-(3,5-Dibromo-4-((4-propylquinolin-6-yl)oxy)benzamido)acetic acid
Uniqueness
The presence of both the 4-methyl-2-propylquinolin-6-yl group and the dibromo substitution pattern distinguishes 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid from similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activity.
属性
CAS 编号 |
918946-65-3 |
|---|---|
分子式 |
C22H20Br2N2O4 |
分子量 |
536.2 g/mol |
IUPAC 名称 |
2-[[3,5-dibromo-4-(4-methyl-2-propylquinolin-6-yl)oxybenzoyl]amino]acetic acid |
InChI |
InChI=1S/C22H20Br2N2O4/c1-3-4-14-7-12(2)16-10-15(5-6-19(16)26-14)30-21-17(23)8-13(9-18(21)24)22(29)25-11-20(27)28/h5-10H,3-4,11H2,1-2H3,(H,25,29)(H,27,28) |
InChI 键 |
XEUOUHCNSVPTRE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=C(C=C(C=C2)OC3=C(C=C(C=C3Br)C(=O)NCC(=O)O)Br)C(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



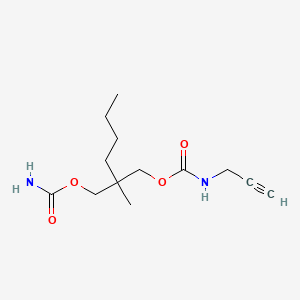
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
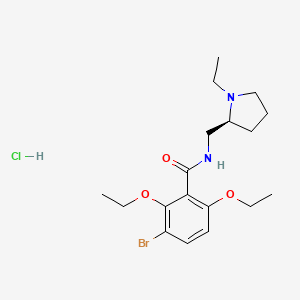

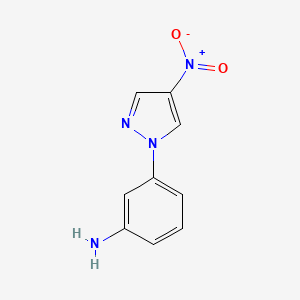
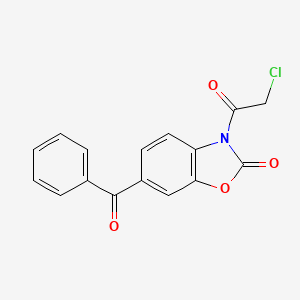
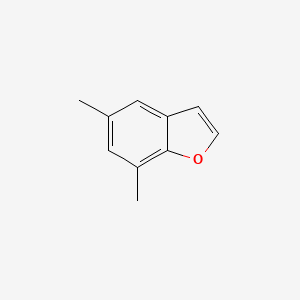
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)
![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)
